molecular formula C9H15N3O B13253016 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol

Cat. No.: B13253016
M. Wt: 181.23 g/mol
InChI Key: YPEPWJHFOXUVTP-UHFFFAOYSA-N
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Description

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydroxylation: The resulting triazole compound is then subjected to hydroxylation to introduce the hydroxyl group on the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of cyclopentyl halides or amines.

Scientific Research Applications

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with the triazole moiety.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
  • 4-Methyl-2-(2H-1,2,3-triazol-2-yl)
  • 1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a triazole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-methyltriazol-4-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)5-7-3-2-4-9(7)13/h6-7,9,13H,2-5H2,1H3

InChI Key

YPEPWJHFOXUVTP-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CC2CCCC2O

Origin of Product

United States

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